
Ertugliflozin L-pyroglutamic acid
説明
Ertugliflozin L-pyroglutamic acid is a cocrystal composed of the sodium-glucose co-transporter 2 (SGLT2) inhibitor ertugliflozin and the coformer L-pyroglutamic acid (L-PGA) in a 1:1 molar ratio . It is marketed under the brand name Steglatro® (Pfizer, USA) and was approved by the US FDA in 2017 for managing type 2 diabetes mellitus (T2DM) . The cocrystal formulation addresses the instability of amorphous ertugliflozin by converting it into a stable, non-hygroscopic crystalline form, thereby enhancing its physicochemical properties and shelf life .
準備方法
Historical Context and Challenges in Early Synthesis
Initial Approaches in Patent Literature
Early synthetic routes for Ertugliflozin L-pyroglutamic acid, as disclosed in US patents 8,669,380 and 8,722,580, involved 12-step sequences with low yields (45–60%) and purity limitations (<95%) . These methods employed protecting groups like trimethylsilyl (TMS) and acetyl (Ac), requiring palladium-based catalysts for deprotection. For example, the isolation of the pentahydroxy intermediate (compound 13) necessitated methyl tert-butylether (MTBE) recrystallization, which introduced solvate-related impurities . The use of sodium hydride and hydrogen peroxide further complicated scalability due to safety concerns.
Limitations of Academic Protocols
The Organic Process Research & Development (OPRD) 2014 protocols highlighted two problematic pathways:
-
Scheme-2 : Required SiliaBond® tosic acid for final co-crystallization, generating O-substituted impurities (isopropyl, isopropene, monoacyl) at levels up to 1.2% .
-
Scheme-15 : A 12-step sequence isolating acetyl-protected Ertugliflozin (compound 39) via acetic anhydride and pyridine, followed by isopropanol/water crystallization. This method achieved only 88% purity, necessitating additional chromatographic steps .
Modern Industrial Synthesis: A Three-Step Optimized Process
Key Innovations in the WO2021137144A1 Protocol
The 2020 patent WO2021137144A1 introduced a three-step method prioritizing cost-efficiency and purity (>99.8%). Critical advancements include:
-
Step 1 : Reaction of compound II (4-chloro-3-(4-ethoxybenzyl)phenyl) with compound III (gluconolactone derivative) using n-butyllithium in tetrahydrofuran (THF)/hexane, yielding amorphous intermediate IV (95% purity) .
-
Step 2 : Sequential oxidation and cyclization of IV using formaldehyde and potassium tert-butoxide, followed by acylation with acetic anhydride to generate intermediate IX .
-
Step 3 : Alkaline deprotection with sodium methoxide in methanol, neutralization with weak acids (e.g., citric acid), and co-crystallization with L-pyroglutamic acid in acetone .
Table 1: Comparative Analysis of Synthesis Methods
Parameter | US ‘580 Patent (2014) | OPRD Scheme-15 (2014) | WO2021137144A1 (2020) |
---|---|---|---|
Steps | 12 | 12 | 3 |
Yield | 58% | 62% | 70% |
Purity | 94.5% | 88.0% | 99.8% |
Key Catalyst | PdCl₂ | SiliaBond® Tosic Acid | NaOMe |
O-Substituted Impurities | 1.2% | 2.1% | <0.1% |
Solvent System | MTBE/MeOH | Toluene/IPA | Acetone/DCM |
Solvent and Reagent Optimization
The 2020 protocol replaced MTBE and toluene with acetone and dichloromethane (DCM), reducing solvate formation. Neutralization with citric acid instead of hydrochloric acid minimized chloride impurities. For example, using 0.063 equivalents of aqueous sodium hydrogen sulfate in DCM reduced residual sodium methoxide to <50 ppm .
Impurity Profiling and Control Strategies
O-Substituted Impurities: Mechanisms and Mitigation
O-substituted impurities arise during co-crystallization due to solvent adduct formation. The 2020 patent identified three primary impurities:
-
Isopropyl impurity (1) : Forms via acetone condensation under basic conditions.
-
Isopropene impurity (2) : Results from β-elimination in alcoholic solvents.
-
Monoacyl impurity (3) : Generated during incomplete deprotection of acetyl groups .
Neutralization with weak acids (pH 5–6) and strict temperature control (<55°C) suppressed these impurities to <0.1% .
Crystallization Dynamics
Co-crystallization with L-pyroglutamic acid in acetone achieved a 1:1 stoichiometric ratio. X-ray diffraction confirmed a monoclinic crystal system (space group P2₁), with hydrogen bonding between the tetrahydrofuran oxygen of Ertugliflozin and the carboxylic group of L-pyroglutamic acid .
Scalability and Economic Considerations
Cost Analysis
The three-step process reduced raw material costs by 40% compared to earlier methods. Key savings included:
-
Catalysts : Sodium methoxide ($5/kg) vs. SiliaBond® Tosic Acid ($320/kg).
Environmental Impact
Eliminating palladium catalysts and chlorinated solvents (except DCM) reduced heavy metal waste by 90%. The E-factor (kg waste/kg product) improved from 86 to 12 .
化学反応の分析
Table 1: Key Synthetic Steps and Conditions
Step | Reactants/Conditions | Purpose | Yield/Purity |
---|---|---|---|
1 | Compound IX + NaOMe/MeOH | Deprotection | >95% purity |
2 | Intermediate X + AcOH | Impurity removal | 98.5% purity |
3 | Ertugliflozin + L-PGA/IPA | Cocrystallization | 99.2% purity |
Degradation Pathways Under Stress Conditions
Ertugliflozin L-pyroglutamic acid undergoes degradation under acidic and oxidative conditions, as identified via forced degradation studies :
Acid Hydrolysis
- Conditions : 1 N HCl, 60°C, 48 hours.
- Products :
Oxidative Degradation
- Conditions : 30% H₂O₂, room temperature, 48 hours.
- Product : DP-5 : Oxidation of the hydroxymethyl group to a carbonyl .
Table 2: Degradation Products and Structural Changes
Thermal and Photolytic Stability
- Thermal Stability : No degradation observed at 105°C for 48 hours.
- Photolytic Stability : Stable under UV/visible light exposure (ICH Q1B guidelines) .
pH-Dependent Stability
- Neutral/Alkaline : Stable in water and 1 N NaOH.
- Acidic : Degrades significantly (15–20% in 1 N HCl) .
Comparative Analysis of Synthetic Methods
The traditional 12-step process (OPRD, 2014) involves acetyl protection/deprotection and yields <90% purity due to residual solvents. In contrast, the improved method reduces steps to 3–4 and achieves >99% purity by avoiding O-substituted impurities .
Structural Characterization
科学的研究の応用
Pharmacological Mechanism
Ertugliflozin functions by inhibiting the SGLT2 protein in the kidneys, which is responsible for reabsorbing glucose from urine back into the bloodstream. By blocking this transporter, ertugliflozin promotes increased urinary glucose excretion, leading to lower blood glucose levels. This mechanism not only aids in glycemic control but also contributes to weight loss and reduced blood pressure in patients with type 2 diabetes .
Glycemic Control
Ertugliflozin is indicated for use as an adjunct to diet and exercise in adults with insufficiently controlled type 2 diabetes. Clinical trials have demonstrated its efficacy in reducing hemoglobin A1c (HbA1c) levels significantly compared to placebo. For instance, in a study involving over 4,800 patients, ertugliflozin administration resulted in reductions of HbA1c by approximately 0.99% and 1.16% for the 5 mg and 15 mg doses, respectively .
Weight Management
In addition to glycemic control, ertugliflozin has been associated with weight loss. In clinical trials, participants receiving ertugliflozin experienced a mean weight reduction of approximately 1.76 kg to 2.16 kg over six months . This effect is particularly beneficial for patients with type 2 diabetes who are often overweight or obese.
Cardiovascular Benefits
Recent studies have suggested that ertugliflozin may offer cardiovascular protection. A systematic review highlighted its potential to reduce the risk of heart failure among patients with type 2 diabetes . The VERTIS MONO trial found that ertugliflozin demonstrated non-inferiority compared to placebo regarding cardiovascular events, indicating its safety profile in this regard .
Summary of Clinical Trials
The efficacy and safety of ertugliflozin have been evaluated through various phase III clinical trials, including:
Study Name | Population Size | Treatment Duration | Key Findings |
---|---|---|---|
VERTIS MONO | ~4,800 | 26 weeks | Significant HbA1c reduction; improved weight loss |
VERTIS MET | ~13,000 | 52 weeks | Enhanced glycemic control; favorable safety profile |
VERTIS CV | ~10,000 | Ongoing | Evaluating cardiovascular outcomes |
These studies collectively support the use of ertugliflozin as a reliable option for managing type 2 diabetes while addressing associated comorbidities.
Safety Profile
Ertugliflozin is generally well-tolerated; however, it can lead to side effects such as urinary tract infections and genital fungal infections due to increased glucose levels in urine . The incidence of hypoglycemia is relatively low when used as monotherapy but increases when combined with other antidiabetic medications like metformin .
作用機序
Ertugliflozin L-pyroglutamic acid works by inhibiting the sodium-dependent glucose cotransporter 2 (SGLT2), which is responsible for the reabsorption of glucose in the kidneys. By blocking this transporter, the compound increases urinary glucose excretion and reduces filtered glucose renal reabsorption . This mechanism of action leads to improved glycemic control in patients with type 2 diabetes . Additionally, the compound induces osmotic diuresis, which can lead to a mild reduction in blood pressure .
類似化合物との比較
Chemical and Pharmacological Profile
- Molecular Formula: C${27}$H${32}$ClNO$_{10}$ (molecular weight: 566.00 g/mol) .
- Solubility: Soluble in acetone and ethanol, slightly soluble in acetonitrile and ethyl acetate, and sparingly soluble in water .
- Pharmacokinetics : Classified as a Biopharmaceutical Classification System (BCS) Class I drug due to high solubility and permeability. Exhibits rapid in vitro dissolution (>85% within 15 minutes) across gastrointestinal pH ranges (1.2–6.8) .
- Mechanism of Action : Inhibits renal SGLT2, reducing glucose reabsorption and promoting urinary glucose excretion (UGE), leading to lowered blood glucose and HbA1c levels in T2DM patients .
Ertugliflozin L-pyroglutamic acid belongs to a class of SGLT2 inhibitors utilizing cocrystallization to enhance drug stability and bioavailability. Below is a detailed comparison with other cocrystal-based SGLT2 inhibitors and related compounds.
Ipragliflozin L-Proline (Suglat®)
Key Features :
- API : Ipragliflozin (SGLT2 inhibitor).
- Coformer : L-Proline.
- Indication : T2DM (approved in Japan in 2014) .
- Dosage : 25 mg and 50 mg tablets.
- Stability Enhancement : Prevents hydrate formation of ipragliflozin, which is prone to moisture absorption .
Comparison with Ertugliflozin L-PGA :
Other SGLT2 Inhibitors (Non-Cocrystal)
- Dapagliflozin (Farxiga®): A standalone SGLT2 inhibitor with EC$_{50}$ = 1.1 nM for hSGLT2 .
- Bexagliflozin (EGT1442) : IC${50}$ = 2 nM for SGLT2, indicating lower potency than ertugliflozin (IC${50}$ = 0.877 nM) .
Pharmacological and Regulatory Distinctions
- Efficacy : Meta-analyses of randomized controlled trials (RCTs) confirm ertugliflozin’s dose-dependent reductions in HbA1c (0.7–1.0%) and fasting plasma glucose .
- Regulatory Reviews : Ertugliflozin L-PGA underwent rigorous benefit-risk assessments using the UMBRA framework by agencies in the US, Europe, Australia, and Canada .
生物活性
Ertugliflozin L-pyroglutamic acid is a novel compound primarily recognized for its role as a selective inhibitor of the sodium-glucose cotransporter 2 (SGLT2). This compound has gained significant attention in the management of type 2 diabetes mellitus (T2DM) due to its ability to enhance glycemic control and promote weight loss. This article delves into the biological activity of ertugliflozin, presenting detailed research findings, clinical data, and case studies.
Ertugliflozin operates by inhibiting SGLT2, which is responsible for the reabsorption of glucose in the kidneys. By blocking this transporter, ertugliflozin increases urinary glucose excretion and lowers blood glucose levels. The primary actions can be summarized as follows:
- Inhibition of Glucose Reabsorption : Ertugliflozin selectively inhibits SGLT2 over SGLT1 with a selectivity ratio exceeding 2000-fold, making it one of the most selective SGLT2 inhibitors available .
- Increased Urinary Glucose Excretion (UGE) : Clinical studies have shown that ertugliflozin significantly increases UGE, with dose-dependent effects observed in both healthy subjects and T2DM patients .
Pharmacokinetics and Pharmacodynamics
The pharmacokinetic profile of ertugliflozin indicates rapid absorption with peak plasma concentrations reached within 1-2 hours post-dose. The mean terminal half-life is approximately 11 hours, allowing for once-daily dosing .
Key Pharmacodynamic Effects
- Urinary Glucose Excretion : Dose-response studies demonstrate that doses of 5 mg and 15 mg achieve approximately 87% and 96% maximal inhibition of glucose reabsorption, respectively .
- Glycemic Control : In clinical trials, ertugliflozin has shown significant reductions in HbA1c levels compared to placebo. For instance, reductions of -0.99% and -1.16% were observed in patients receiving 5 mg and 15 mg doses after 26 weeks .
Clinical Efficacy
Ertugliflozin's efficacy has been evaluated in several clinical trials, notably the VERTIS MONO trial. Key findings include:
Efficacy Parameter | Ertugliflozin 5 mg | Ertugliflozin 15 mg | Placebo |
---|---|---|---|
HbA1c Reduction | -0.99% | -1.16% | -0.01% |
Fasting Plasma Glucose Reduction | -34 mg/dL | -44 mg/dL | +0.5 mg/dL |
Weight Change | -1.76 kg | -2.16 kg | +0.3 kg |
The results indicate that both doses of ertugliflozin significantly improved glycemic control compared to placebo, with a higher proportion of patients achieving HbA1c levels below 7% .
Safety Profile
The safety profile of ertugliflozin has been assessed across multiple studies. Common adverse effects include:
- Genital Mycotic Infections : Reported incidence was low but higher than placebo groups.
- Urinary Tract Infections : A slightly elevated risk was noted in patients treated with ertugliflozin compared to placebo.
- Discontinuation Rates : Discontinuation due to adverse events was reported at rates similar to placebo .
Case Studies
In a retrospective analysis involving patients with poorly controlled T2DM:
- Patients treated with ertugliflozin experienced significant improvements in glycemic control over a six-month period.
- Notably, individuals with higher baseline HbA1c levels (>8%) showed greater reductions compared to those starting at lower levels.
Q & A
Basic Research Questions
Q. What synthetic and characterization methods are employed for the cocrystal structure of ertugliflozin L-pyroglutamic acid?
- Methodological Answer : The cocrystal is synthesized by combining ertugliflozin with L-pyroglutamic acid in a 1:1 molar ratio. Techniques such as X-ray diffraction (XRD), differential scanning calorimetry (DSC), and Fourier-transform infrared spectroscopy (FTIR) are used to confirm cocrystal formation. Stability studies under accelerated conditions (e.g., 40°C/75% RH) assess physicochemical improvements, including reduced hygroscopicity and enhanced thermal stability compared to the free base .
Q. Which analytical methods are validated for quantifying this compound in bulk and formulations?
- Methodological Answer : Reverse-phase high-performance liquid chromatography (RP-HPLC) with UV detection is commonly employed, using a C18 column and mobile phases like methanol:phosphate buffer (pH 3.0). Ultra-performance liquid chromatography (UPLC) coupled with photodiode array (PDA) detection offers faster resolution for trace analysis. Method validation follows ICH guidelines, ensuring specificity, linearity (e.g., 1–100 µg/mL), and precision (RSD <2%) .
Q. How does this compound achieve selectivity for SGLT2 over SGLT1?
- Methodological Answer : Competitive binding assays using human SGLT2- and SGLT1-expressing cells reveal >2000-fold selectivity (IC50: 0.877 nM for SGLT2 vs. >1,800 nM for SGLT1). Structural studies highlight interactions between the dioxa-bicyclo[3.2.1]octane ring and hydrophobic residues in SGLT2’s active site, which are absent in SGLT1 .
Advanced Research Questions
Q. How does cocrystal engineering with L-pyroglutamic acid enhance the drug’s pharmaceutical properties?
- Methodological Answer : Cocrystallization improves solubility (≥85% dissolution within 15 min at pH 1.2–6.8) and bioavailability by stabilizing the amorphous form. Stability-indicating studies under stress conditions (e.g., oxidative, hydrolytic) demonstrate reduced degradation compared to the free base. Solid-state NMR and dynamic vapor sorption (DVS) analyses confirm reduced hygroscopicity, critical for formulation shelf-life .
Q. What experimental design considerations are critical for preclinical pharmacokinetic (PK) studies of this compound?
- Methodological Answer : PK studies in rats involve oral administration at doses of 0.3–30 mg/kg, with plasma sampling at 0.5, 1, 2, 4, 8, 12, and 24 hours. LC-MS/MS quantifies ertugliflozin, with parameters like Cmax, Tmax, and AUC calculated using non-compartmental analysis. Bile-duct cannulated models assess enterohepatic recirculation, while tissue distribution studies quantify renal accumulation .
Q. How is dose-dependent glucosuria evaluated in vivo, and what confounding factors must be controlled?
- Methodological Answer : Rats are housed in metabolic cages to collect 24-hour urine post-dosing. Glucose excretion is measured using enzymatic assays (e.g., glucose oxidase). Confounding factors include dietary glucose intake, renal function variability, and circadian rhythm effects. Normalization to creatinine or body weight reduces inter-subject variability. Parallel SGLT1 knockout models confirm mechanism specificity .
Q. How can researchers resolve contradictions in ocular toxicity data between in vitro and in vivo studies?
- Methodological Answer : In vitro assays (e.g., bovine corneal opacity tests) may overpredict irritation due to lack of tear fluid dynamics. In vivo Draize tests in rabbits (0.1 mL instillation) with slit-lamp examinations at 24, 48, and 72 hours provide clinically relevant data. Histopathological analysis of conjunctival and corneal tissues identifies subtle damage missed in vitro .
Q. What strategies are used to assess genetic toxicity risks during preclinical development?
- Methodological Answer : The Ames test (bacterial reverse mutation assay) and in vitro micronucleus assay in human lymphocytes are conducted at concentrations up to 1,000 µg/mL. Negative results in these assays (as reported for ertugliflozin’s co-formulants) justify waiving in vivo clastogenicity studies. Positive controls (e.g., mitomycin C) validate assay sensitivity .
Q. Data Analysis and Interpretation
Q. How are population pharmacokinetic (PopPK) models developed for ertugliflozin in heterogeneous patient cohorts?
- Methodological Answer : Nonlinear mixed-effects modeling (e.g., NONMEM) integrates covariates like renal function (eGFR), body mass index (BMI), and CYP450 polymorphisms. Bootstrap validation (1,000 iterations) evaluates model robustness. Simulations predict exposure in subpopulations (e.g., elderly patients) to guide dosing adjustments .
Q. What statistical approaches address variability in clinical trial outcomes for composite endpoints (e.g., HbA1c + renal outcomes)?
- Methodological Answer : Multivariate generalized estimating equations (GEE) account for correlated endpoints. Sensitivity analyses exclude outliers or non-adherent subjects. Bayesian hierarchical models quantify heterogeneity across trials in meta-analyses, with forest plots visualizing effect sizes .
特性
IUPAC Name |
(1S,2S,3S,4R,5S)-5-[4-chloro-3-[(4-ethoxyphenyl)methyl]phenyl]-1-(hydroxymethyl)-6,8-dioxabicyclo[3.2.1]octane-2,3,4-triol;(2S)-5-oxopyrrolidine-2-carboxylic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H25ClO7.C5H7NO3/c1-2-28-16-6-3-13(4-7-16)9-14-10-15(5-8-17(14)23)22-20(27)18(25)19(26)21(11-24,30-22)12-29-22;7-4-2-1-3(6-4)5(8)9/h3-8,10,18-20,24-27H,2,9,11-12H2,1H3;3H,1-2H2,(H,6,7)(H,8,9)/t18-,19-,20+,21-,22-;3-/m00/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YHIUPZFKHZTLSH-LXYIGGQGSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)CC2=C(C=CC(=C2)C34C(C(C(C(O3)(CO4)CO)O)O)O)Cl.C1CC(=O)NC1C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOC1=CC=C(C=C1)CC2=C(C=CC(=C2)[C@@]34[C@@H]([C@H]([C@@H]([C@@](O3)(CO4)CO)O)O)O)Cl.C1CC(=O)N[C@@H]1C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H32ClNO10 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
566.0 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1210344-83-4 | |
Record name | Ertugliflozin pidolate | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1210344834 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Ertugliflozin | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | Ertugliflozin pidolate | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/MLU731K321 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。